molecular formula C22H21NO4S B10998186 3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one

3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one

Cat. No.: B10998186
M. Wt: 395.5 g/mol
InChI Key: WGKNYFNJDUBGIE-UHFFFAOYSA-N
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Description

3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHO

    CAS Number: 62536-81-6

    Molecular Weight: 282.299 g/mol

This compound belongs to the class of isothiochromenones , which are heterocyclic compounds containing a thiochromenone ring system. It exhibits intriguing properties that make it relevant in various scientific fields.

Preparation Methods

Synthetic Routes:: One synthetic route involves the reaction of a substituted benzaldehyde with a pyrrolidine derivative, followed by cyclization to form the isothiochromenone ring. The exact conditions and reagents used may vary, but this general approach provides access to the compound.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Can be reduced to yield different products.

    Substitution: Reacts with nucleophiles or electrophiles, leading to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products:: The specific products formed depend on the reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry::

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Biological Probes: Investigated for its interactions with biological targets.

Biology and Medicine:: Industry::

    Pharmaceuticals: Potential lead compounds

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

3-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]isothiochromen-1-one

InChI

InChI=1S/C22H21NO4S/c1-26-15-9-10-17(19(13-15)27-2)18-8-5-11-23(18)21(24)20-12-14-6-3-4-7-16(14)22(25)28-20/h3-4,6-7,9-10,12-13,18H,5,8,11H2,1-2H3

InChI Key

WGKNYFNJDUBGIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2C(=O)C3=CC4=CC=CC=C4C(=O)S3)OC

Origin of Product

United States

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